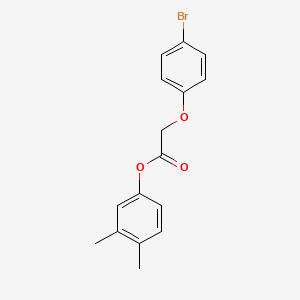

![molecular formula C17H16N2O3 B5548103 5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of appropriate precursors. For example, the synthesis of certain 1,3,4-oxadiazole derivatives can be achieved by cyclization of substituted-benzoic acid hydrazides using phosphorus oxychloride at high temperatures (Rai et al., 2009). While the specific synthesis pathway for "5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole" is not detailed in the papers retrieved, similar methodologies may apply, emphasizing the role of cyclization reactions and the choice of starting materials.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives typically shows variation in the dihedral angles between the oxadiazole ring and attached phenyl rings, influencing their chemical and physical properties. For instance, in related compounds, dihedral angles between the oxadiazole ring and adjacent benzene rings can significantly affect the molecule's overall shape and reactivity (Wang et al., 2005).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, reflecting their versatility. They can participate in retro-ene reactions, wherein specific oxadiazole derivatives can transform under certain conditions, indicating their reactive nature and potential for chemical modifications (Kleier & Pilgram, 1987).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of methoxy and phenyl groups can affect these properties, dictating their behavior in different environments and their suitability for various applications.

Chemical Properties Analysis

Oxadiazole compounds exhibit diverse chemical properties, including antimicrobial and luminescent activities. For instance, certain derivatives have shown significant antibacterial activities against various bacterial strains, highlighting their potential in medicinal chemistry (Prasanna Kumar et al., 2013). Additionally, oxadiazoles exhibit luminescence, which can be affected by the substitution pattern on the oxadiazole ring, offering applications in material sciences (Mikhailov et al., 2016).

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Potential

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole and related derivatives have been evaluated for their computational and pharmacological potential. Studies have focused on docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), and assessing their effectiveness in areas like tumor inhibition, antioxidant capabilities, and analgesic and anti-inflammatory actions (Faheem, 2018).

Antibacterial Properties

Some derivatives of 1,2,4-oxadiazole have been synthesized and assessed for their antibacterial properties. These compounds have shown promising activity against bacteria like Staphylococcus aureus and Bacillus cereus. The structural characterization and potential of these compounds suggest their viability as antibacterial agents (Kakanejadifard et al., 2013).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their application as corrosion inhibitors. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has demonstrated high efficiency as a corrosion inhibitor for mild steel in sulfuric acid media. This application is crucial in industrial settings where corrosion can be a significant issue (Bouklah et al., 2006).

Chemotherapeutic Agents

Research into novel N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives incorporating the 1,3,4-oxadiazole ring has shown promising results in antimicrobial and antiproliferative activity against various bacteria, fungi, and human tumor cell lines. This highlights the potential of these compounds in chemotherapeutic applications (Kaya et al., 2017).

Eigenschaften

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-7-9-13(10-8-12)17-18-16(22-19-17)11-21-15-6-4-3-5-14(15)20-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCGJDWOOLSGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)